molecular formula C10H17N3S B13219546 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine

1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine

Katalognummer: B13219546
Molekulargewicht: 211.33 g/mol
InChI-Schlüssel: SEGRRINBDRZICI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring and a thianyl group

Vorbereitungsmethoden

The synthesis of 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with a thianyl-containing reagent under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-ethyl-1H-pyrazol-4-amine: Lacks the thianyl group, which may result in different chemical and biological properties.

    N-(thian-4-yl)-1H-pyrazol-4-amine: Lacks the ethyl group, which may affect its reactivity and interactions.

    1-ethyl-N-(thian-4-yl)-1H-pyrazol-3-amine: The position of the amine group is different, potentially leading to variations in its behavior and applications.

Eigenschaften

Molekularformel

C10H17N3S

Molekulargewicht

211.33 g/mol

IUPAC-Name

1-ethyl-N-(thian-4-yl)pyrazol-4-amine

InChI

InChI=1S/C10H17N3S/c1-2-13-8-10(7-11-13)12-9-3-5-14-6-4-9/h7-9,12H,2-6H2,1H3

InChI-Schlüssel

SEGRRINBDRZICI-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C=N1)NC2CCSCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.